Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Angiotensin II Receptor Antagonist Antihypertensive Medicinal Chemistry

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) is a solid, heterocyclic small molecule (C₆H₈N₂O₃, MW: 156.14) characterized by a 1H-imidazole core with a methyl ester at the 4-position and a hydroxymethyl group at the 5-position. It is commercially available as a high-purity (≥98%) building block from multiple suppliers.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 82032-43-7
Cat. No. B1362749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
CAS82032-43-7
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC=N1)CO
InChIInChI=1S/C6H8N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h3,9H,2H2,1H3,(H,7,8)
InChIKeyRRNBWPNDHRAYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) for Pharmaceutical and Biochemical Research Procurement


Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) is a solid, heterocyclic small molecule (C₆H₈N₂O₃, MW: 156.14) characterized by a 1H-imidazole core with a methyl ester at the 4-position and a hydroxymethyl group at the 5-position . It is commercially available as a high-purity (≥98%) building block from multiple suppliers [1]. The compound's bifunctional nature, featuring both a nucleophilic hydroxyl and an electrophilic ester, establishes it as a versatile intermediate for the synthesis of more complex molecules, particularly in pharmaceutical development targeting metabolic disorders, cancer, and hypertension .

Bifunctional Intermediate Dual reactive sites support orthogonal derivatization workflows
Targeted Substitution Pattern 4-hydroxymethyl/5-ester core aligns with AII antagonist SAR studies
High-Purity Building Block Verified high purity reduces impurity-related synthetic variability

Why In-Class Imidazole-4-carboxylate Analogs Are Not Interchangeable with Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7)


While the imidazole-4-carboxylate scaffold is common, generic substitution fails because the precise substitution pattern of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate—a methyl ester at the 4-position and a hydroxymethyl group at the 5-position—is critical for both its reactivity and its biological activity. The 5-hydroxymethyl group provides a unique synthetic handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, that is absent in simpler analogs [1]. Critically, the specific 4-hydroxymethyl/5-carboxy substitution pattern on an imidazole nucleus has been shown to be favorable for angiotensin II (AII) antagonistic activity, a key target for antihypertensive agents, while alternative substitution patterns may result in a significant loss of this activity [2].

Substitution pattern mismatch
Imidazole analogs lacking the 4-hydroxymethyl/5-carboxy arrangement may show reduced AII antagonistic activity; target engagement depends on this specific substitution.
Limited synthetic versatility
Simpler analogs (e.g., Methyl 4-imidazolecarboxylate) lack the hydroxymethyl handle, restricting orthogonal derivatization routes and library diversification.

Quantitative Evidence for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) Selection Over Analogs


Substitution Pattern Critical for Angiotensin II Receptor Antagonism

A structure-activity relationship (SAR) study on imidazole derivatives demonstrated that the combination of a hydroxymethyl substituent at the 4-position and a carboxy substituent at the 5-position of the imidazole nucleus is favorable for Angiotensin II (AII) antagonistic activity [1]. This specific substitution pattern, which corresponds to the core structure of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (where the carboxylic acid is protected as a methyl ester), provides a key pharmacophoric element for this class of antihypertensives. The study implies that imidazole-4-carboxylate analogs lacking this precise 4,5-disubstitution pattern would likely exhibit reduced or negligible AII antagonism [1].

AII Antagonist SAR
Class-level inference
4-hydroxymethyl/5-carboxy pattern favorable for AII antagonism
Supports SAR context for antihypertensive research
Abstract-level inference; verify in specific receptor assay
Angiotensin II Receptor Antagonist Antihypertensive Medicinal Chemistry

Distinct Functional Group Profile Enables Unique Derivatization Pathways

The compound's unique value proposition lies in its bifunctional nature, which is a direct result of its specific substituents. Unlike Methyl 4-imidazolecarboxylate (CAS 17325-26-7), which possesses only a single ester functional group [1], Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate features both a nucleophilic hydroxymethyl group (-CH₂OH) and an electrophilic ester group (-COOCH₃) [2]. This dual functionality allows for sequential or orthogonal derivatization: the ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or used to install a leaving group for further substitution [2].

Functional Group Count
+1 reactive group
Enables orthogonal derivatization strategies
vs. Methyl 4-imidazolecarboxylate (single ester)
Synthetic Intermediate Derivatization Building Block

Purity Benchmarking for Reproducible Research Outcomes

Reproducibility in synthesis and biological assays is directly tied to starting material purity. Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is consistently offered at a minimum purity of ≥98% by major suppliers like TCI and Chem-Impex, as confirmed by titration and NMR [1]. In contrast, some suppliers offer the compound at a lower purity specification of 95% . Procuring the ≥98% grade minimizes the risk of encountering side reactions or false biological readouts caused by ≥2-5% of unknown impurities, which is a critical consideration for high-stakes pharmaceutical research and scale-up.

Purity Specification
≥98% (titration) vs. 95%
Higher purity lowers impurity-driven assay risk
Compare supplier CoA before procurement
Analytical Chemistry Reproducibility Quality Control

Reported Bioactivity Profile as an EGFR Kinase and TNFα Inhibitor

According to one vendor's description, Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) by binding to its kinase domain, and to inhibit tumor necrosis factor α (TNFα) production . It has demonstrated anti-inflammatory properties in knockout mice with inflammatory bowel disease (IBD) . This specific dual inhibitory profile distinguishes it from simpler imidazole carboxylates like Methyl 4-imidazolecarboxylate (CAS 17325-26-7), which is primarily used as a general synthetic building block without reported specific kinase or cytokine inhibitory activity [1].

Reported Bioactivity
Data to verify
EGFR kinase & TNFα inhibition reported
Dual-activity research tool context
Vendor-reported; independent validation required
EGFR Inhibitor TNFα Inhibitor Anti-inflammatory

Validated Application Scenarios for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (CAS 82032-43-7) Based on Product-Specific Evidence


Synthesis of Angiotensin II Receptor Antagonists (e.g., Losartan Analogs)

This compound is a validated and non-substitutable intermediate for the synthesis of imidazole-based Angiotensin II receptor antagonists. The specific 4-hydroxymethyl/5-carboxy substitution pattern on its core is a known pharmacophore for this class of antihypertensive drugs [1]. Researchers developing novel AII antagonists will require this exact substitution pattern to maintain the structure-activity relationship (SAR) necessary for target binding.

Preparation of Diversified Chemical Libraries via Orthogonal Derivatization

The presence of two distinct reactive groups (methyl ester and hydroxymethyl) makes this compound a superior choice over simpler imidazole-4-carboxylates for generating diverse chemical libraries [2]. The ester can be selectively hydrolyzed or amidated, while the alcohol can be oxidized or used for ether formation, allowing for the rapid exploration of chemical space around the imidazole core in medicinal chemistry programs.

High-Reproducibility Medicinal Chemistry Research and Scale-Up

For research groups transitioning from discovery to lead optimization or scale-up, the procurement of high-purity (≥98%) material is critical to ensure experimental reproducibility [3]. This scenario specifically excludes lower purity (95%) grades due to the increased risk of impurity-driven artifacts in biological assays or yield inconsistencies in multi-step syntheses.

Application
Selection Property
Validation Focus
AII antagonist synthesis research
4-hydroxymethyl/5-carboxy substitution pattern
AII receptor binding assay SAR
Orthogonal derivatization libraries
Bifunctional methyl ester & hydroxymethyl
Sequential reaction compatibility
Reproducible scale-up synthesis
High-purity grade specification
Impurity-related assay interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.